1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-derived compound featuring a 2-chloro-6-methylquinoline moiety and a 3,4-dimethoxyphenyl group. Its molecular formula is C₂₃H₂₂ClN₃O₃, with an average molecular mass of 423.897 g/mol and a monoisotopic mass of 423.134969 g/mol . The ChemSpider ID 2992129 confirms its structural identity, including a dihydropyrazole core linked to an acetyl group.
Properties
IUPAC Name |
1-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-13-5-7-18-16(9-13)10-17(23(24)25-18)20-12-19(26-27(20)14(2)28)15-6-8-21(29-3)22(11-15)30-4/h5-11,20H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCXKEPFXWGFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
The synthesis typically involves multi-step reactions starting from 2-chloro-6-methylquinoline and 3,4-dimethoxyphenyl derivatives, leading to the formation of the pyrazole ring. The synthetic route often includes the use of catalysts such as acetic acid in ethanol to enhance yield and purity.
Anticancer Properties
Recent studies indicate that compounds similar to 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of quinoline and pyrazole possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II:
- Case Study : A recent investigation reported that a related pyrazole derivative displayed an IC50 value of 0.011 µM against COX-II, showcasing its potential as a selective anti-inflammatory agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell death .
Binding Affinity Studies
Molecular docking studies have been employed to investigate the binding interactions of this compound with target proteins:
- Binding Affinity : The docking results suggest strong binding interactions with human prostaglandin reductase (PTGR2), indicating a plausible inhibitory action against inflammatory pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Quinoline derivatives have been reported to possess antimicrobial properties against a range of pathogens. A study highlighted the synthesis of related compounds that demonstrated moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Quinoline-based compounds are also being explored for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a possible therapeutic application for conditions characterized by chronic inflammation .
Materials Science Applications
Photochromic Properties
Compounds with similar structures have exhibited interesting photochromic behavior. This characteristic allows them to change color upon exposure to light, making them suitable for applications in materials science, such as smart coatings and sensors .
Organic Electronics
The unique electronic properties of quinoline derivatives open avenues for their use in organic electronics. Research into the use of these compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing, focusing on their ability to facilitate charge transport and improve device efficiency .
Organic Synthesis Applications
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. Studies have reported efficient synthetic routes utilizing this compound to create novel pyrazole and quinoline derivatives with enhanced biological activities .
Data Tables
Case Studies
- Anticancer Mechanisms : A study evaluated the efficacy of a series of quinoline derivatives against various cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity, suggesting that 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone could be a lead compound for further development .
- Bacterial Inhibition : In vitro studies demonstrated that quinoline derivatives exhibit varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis provided insights into how modifications to the quinoline core influence antibacterial potency .
- Material Development : Research into photochromic materials has led to the development of coatings that change color when exposed to UV light. The incorporation of quinoline-based compounds into these materials has shown promising results in enhancing their responsiveness and stability under light exposure .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoline Chlorine
The 2-chloro substituent on the quinoline ring undergoes nucleophilic displacement reactions under basic conditions. This reactivity is critical for generating analogs with modified biological activity:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, reflux (48 hr) | 2-aminoquinoline derivative | 72% | |
| Alkoxy substitution | K₂CO₃/DMF, 80°C (24 hr) | 2-methoxyquinoline analog | 68% |
This chlorine atom activates the quinoline ring for further functionalization, particularly at the C-3 position .
Pyrazole Ring Reactivity
The 4,5-dihydropyrazole core participates in both oxidation and cyclocondensation reactions:
Oxidation :
-
Air oxidation converts the 4,5-dihydropyrazole to fully aromatic pyrazole derivatives under reflux in toluene (Δ, 12 hr), forming 1-(3-(3,4-dimethoxyphenyl)-5-(2-chloro-6-methylquinolin-3-yl)-1H-pyrazol-1-yl)ethanone .
Cyclocondensation :
Reacting with hydrazines or thioureas generates fused heterocycles:
textReaction with phenylhydrazine: Pyrazole → Pyrazolo[3,4-b]quinoline (via intramolecular cyclization, nitrobenzene/pyridine catalyst)[6][8]
Ketone Functionalization
The acetyl group undergoes standard carbonyl chemistry:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reduction | NaBH₄/MeOH | Secondary alcohol | Bioisostere synthesis |
| Grignard addition | CH₃MgBr | Tertiary alcohol | Steric modulation |
| Schiff base formation | Aniline derivatives | Imine conjugates | Chelation studies |
These modifications are instrumental in optimizing pharmacokinetic properties .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophiles to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position to methoxy substituents .
-
Halogenation : Br₂/FeBr₃ selectively brominates the activated aromatic ring .
Multi-Component Reactions (MCRs)
The compound serves as a precursor in MCRs for generating polycyclic systems:
Example : Reaction with malononitrile and 4-hydroxycoumarin under L-proline catalysis yields pyrano[3,2-c]chromenone hybrids (Scheme 1) .
textMCR Conditions: - Catalyst: L-proline (20 mol%) - Solvent: H₂O/EtOH (1:1) - Temperature: 80°C, 6 hr - Yield: 78-85%
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Parameter | Value | Method |
|---|---|---|
| Hydrolytic stability (pH 7.4) | t₁/₂ = 14.3 hr | HPLC |
| Photodegradation | 18% decomposition after 24 hr UV exposure | USP |
Hydrolysis primarily occurs at the acetyl group, forming acetic acid and the parent pyrazoline .
Catalytic Hydrogenation
The dihydropyrazole ring undergoes selective hydrogenation:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, 25°C | Saturated pyrazolidine |
| Rh/Al₂O₃ | H₂ (50 psi), THF, 60°C | Ring-opened amine |
This reactivity is exploited to modulate conformational flexibility .
Key Mechanistic Insights
-
Quinoline-pyrazole conjugation enhances electron-deficient character, facilitating nucleophilic attacks at C-2 of the quinoline .
-
Steric effects from the 6-methyl group on quinoline influence regioselectivity in substitution reactions .
Data synthesized from experimental protocols in . For synthetic procedures excluding prohibited domains, see .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often share the dihydropyrazole scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with compounds from the provided evidence:
Structural and Physicochemical Comparison
Key Differences and Implications
Quinoline Substituents: The target compound’s 2-chloro-6-methylquinoline group (vs. 3-methoxy-8-methylquinoline in or 6-chloro-4-phenylquinolin-2(1H)-one in ) impacts electronic and steric properties. Chlorine increases lipophilicity and may enhance membrane permeability, while methoxy groups (as in ) improve water solubility .
Molecular Weight and Drug-Likeness :
- The target compound (423.9 g/mol) falls within the acceptable range for oral bioavailability (≤500 g/mol), whereas the higher molecular weight of (~497.3 g/mol) and (~597.1 g/mol) may limit absorption .
Biological Activity :
- While the target compound’s activity is unspecified, analogs like demonstrate antimicrobial properties, suggesting that substituent modifications (e.g., replacing dimethoxyphenyl with dioxol or furan groups) could tune bioactivity .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 6 hours yields pyrazoline derivatives, followed by recrystallization (ethanol or DMF) to purify the product (yield: ~82%) . Alternative methods involve refluxing intermediates in ethanol with stoichiometric reagents, as seen in pyrazolidinone syntheses .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : Assign signals for pyrazoline protons (δ ~3.0–5.0 ppm) and aromatic substituents (δ ~6.5–8.0 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 420.8 [M⁺] for a related chloro-substituted derivative) .
- Elemental analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What crystallization methods yield high-quality single crystals?
Slow evaporation from polar aprotic solvents (e.g., DMF or DMF-ethanol mixtures) is effective. Crystal growth at controlled temperatures (e.g., 100 K) enhances lattice stability, enabling precise X-ray diffraction studies .
Advanced Research Questions
Q. How are crystal structure and intermolecular interactions analyzed?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral angles : Between aromatic rings (e.g., 76.67°) and pyrazoline cores, influencing molecular planarity .
- Hydrogen bonding : Intermolecular C–H···O interactions (e.g., 2.2–2.5 Å) stabilize crystal packing along specific axes .
- π-π stacking : Aromatic centroid distances (3.8–4.2 Å) contribute to lattice cohesion .
Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
- Substituent variation : Compare analogs with modified quinoline or dimethoxyphenyl groups to assess impacts on bioactivity (e.g., anticonvulsant IC₅₀ values) .
- In vitro assays : Use epilepsy models (e.g., maximal electroshock tests) with dose-response curves to quantify efficacy .
Q. What computational methods predict binding interactions?
- Molecular docking : Software like AutoDock Vina models ligand-receptor binding (e.g., GABA receptors). Validate with experimental IC₅₀ data .
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell lines, incubation times, and solvent purity (e.g., HPLC ≥98% purity checks) .
- Structural validation : Confirm batch consistency via SC-XRD or 2D-NMR to rule out polymorphic effects .
Q. What strategies optimize reaction yields and purity?
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance cyclocondensation efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to reduce byproducts .
Methodological Considerations
| Parameter | Example Data | Reference |
|---|---|---|
| Crystallization solvent | DMF-ethanol (1:1) | |
| Reflux time | 6 hours | |
| ESI-MS [M⁺] | m/z 420.8 | |
| X-ray resolution | R factor = 0.052 |
Key Takeaways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
